3-エピカブラレジオール

説明

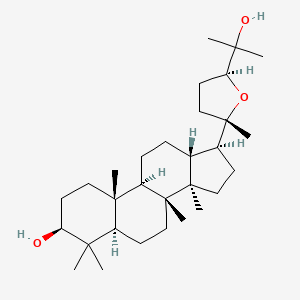

(20S,24S)-20,24-Epoxydammarane-3beta,25-diol is a natural product found in Phyllanthus flexuosus, Camellia japonica, and other organisms with data available.

科学的研究の応用

トリテルペノイドサポニンの生合成

3-エピカブラレジオール: は、トリテルペノイドサポニンの生合成において重要な役割を果たします。 これは、2,3;22,23-ジオキシドスクアレンを3-エピカブラレジオールに変換する触媒作用を持つ酵素CpalOSC6によって生成されます {svg_1}。 このプロセスは、高血圧、高脂血症、糖尿病などの予防効果を持つ化合物の形成に不可欠です。

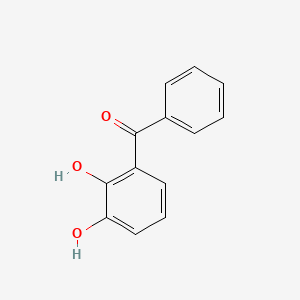

フラボノイド配糖体の生成

フラボノイド配糖体の生成において、3-エピカブラレジオールは前駆体として機能します。 下流プロセスには、フラボノイドのグリコシル化を触媒するウリジン二リン酸(UDP) - グリコシルトランスフェラーゼが含まれます {svg_2}。 この経路は、漢方薬で使用される化合物を生成するために重要です。

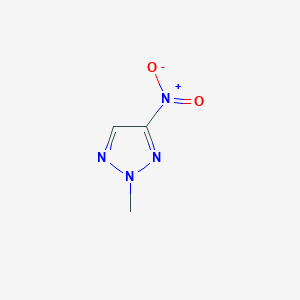

抗ウイルス活性

研究によると、3-エピカブラレジオールとその誘導体は、エプスタイン・バーウイルス活性に抑制効果を示します {svg_3}。 これは、さまざまな癌や他の疾患に関与するウイルスを標的にした抗ウイルス療法の開発における潜在的な用途を示唆しています。

作用機序

Target of Action

3-Epicabraleadiol is a triterpenoid isolated from the nonsaponifiable lipid (NSL) of the seed oil of the camellia (Camellia japonica L.; Theaceae) . The primary target of 3-Epicabraleadiol is the Epstein–Barr virus early antigen (EBV-EA) . This antigen is a component of the Epstein-Barr virus, which is known to cause infectious mononucleosis and is associated with certain types of cancer .

Mode of Action

It has been shown to have inhibitory effects on the induction of the epstein–barr virus early antigen (ebv-ea) by 12-o-tetradecanoylphorbol-13-acetate (tpa) in raji cells . This suggests that 3-Epicabraleadiol may interact with the EBV-EA or its associated biochemical pathways to inhibit its activation .

Biochemical Pathways

Given its inhibitory effects on the induction of ebv-ea, it is likely that it affects the pathways associated with the activation of this antigen

Result of Action

The molecular and cellular effects of 3-Epicabraleadiol’s action primarily involve the inhibition of EBV-EA induction . This suggests that 3-Epicabraleadiol may have potential antiviral or anticancer effects, given the role of EBV in various diseases . .

生化学分析

Biochemical Properties

3-Epicabraleadiol plays a significant role in various biochemical reactions. It is synthesized through the catalytic action of oxidosqualene cyclases (OSCs), specifically CpalOSC6, which converts 2,3;22,23-dioxidosqualene to 3-Epicabraleadiol . This compound interacts with several biomolecules, including enzymes and proteins involved in triterpenoid biosynthesis. The nature of these interactions often involves the formation of stable complexes that facilitate the conversion of precursor molecules into 3-Epicabraleadiol.

Cellular Effects

3-Epicabraleadiol exerts notable effects on cellular processes. It has been shown to inhibit the activation of Epstein–Barr virus early antigen (EBV-EA) in Raji cells, indicating its potential as an antitumor promoter . Additionally, 3-Epicabraleadiol influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors involved in these processes.

Molecular Mechanism

The molecular mechanism of 3-Epicabraleadiol involves its interaction with specific biomolecules at the molecular level. It binds to enzymes such as oxidosqualene cyclases, facilitating the conversion of dioxidosqualene to 3-Epicabraleadiol . This binding interaction is crucial for the compound’s synthesis and subsequent biological activity. Additionally, 3-Epicabraleadiol may inhibit or activate other enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Epicabraleadiol have been observed to change over time. The compound exhibits stability under specific storage conditions, such as refrigeration at 2-8°C

Dosage Effects in Animal Models

The effects of 3-Epicabraleadiol vary with different dosages in animal models. Studies have shown that at higher doses, the compound may exhibit toxic or adverse effects, while lower doses may be effective in achieving the desired pharmacological outcomes . Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.

Metabolic Pathways

3-Epicabraleadiol is involved in metabolic pathways related to triterpenoid biosynthesis. It is synthesized from dioxidosqualene through the catalytic action of oxidosqualene cyclases . The compound may also interact with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 3-Epicabraleadiol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biological effects . The compound’s transport mechanisms are essential for its pharmacokinetics and overall efficacy.

Subcellular Localization

3-Epicabraleadiol exhibits specific subcellular localization patterns, which are crucial for its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBNSDSKUAGBOI-VVGBCXFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the potential therapeutic benefit of 3-epicabraleadiol?

A1: Research suggests that 3-epicabraleadiol, isolated from sources like Camellia oil [], demonstrates inhibitory effects on Epstein-Barr virus (EBV) activation. While it showed less potency compared to other triterpenoids like dammarenediol II in the same study, its presence alongside other bioactive compounds in natural extracts could contribute to an overall beneficial effect [].

Q2: Is 3-epicabraleadiol found in other plant sources besides Camellia oil?

A2: Yes, while initially identified in Camellia oil [], 3-epicabraleadiol has also been isolated from the Garcinia xanthochymus plant []. This finding suggests a broader distribution of this triterpenoid in the plant kingdom and opens possibilities for further investigation of its presence and potential bioactivities in other species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Azanium;chromium(3+);1-[(3,5-dinitro-2-oxidophenyl)diazenyl]-3-(phenylcarbamoyl)naphthalen-2-olate](/img/structure/B1166736.png)